[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride
Description
(5-Methylfuran-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C10H18ClNO It is a hydrochloride salt of an amine derivative, characterized by the presence of a furan ring substituted with a methyl group and an amine group attached to a 2-methylpropyl chain
Properties
IUPAC Name |
2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8(2)6-11-7-10-5-4-9(3)12-10;/h4-5,8,11H,6-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWQWXQXYPBZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfurylamine with 2-methylpropylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Methylfuran-2-yl)methylamine hydrochloride: Similar structure with a propyl chain instead of a 2-methylpropyl chain.
5-Methylfurfurylamine: Lacks the 2-methylpropyl chain and hydrochloride salt.
2-Methylpropylamine: Lacks the furan ring and methyl substitution.
Uniqueness
(5-Methylfuran-2-yl)methylamine hydrochloride is unique due to its specific combination of a furan ring with a methyl group and an amine group attached to a 2-methylpropyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
(5-Methylfuran-2-yl)methylamine hydrochloride, a synthetic compound with a complex structure, is currently under investigation for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 203.71 g/mol. Its structure includes a butan-2-yl group attached to a 5-methylfuran-2-ylmethyl amine, which enhances its solubility and reactivity in biological systems. The hydrochloride form is particularly noted for increased water solubility, making it suitable for laboratory applications and biological studies.
The biological activity of (5-Methylfuran-2-yl)methylamine hydrochloride is hypothesized to arise from its interaction with various biomolecular targets:
- Amine Group : The presence of the amine group allows for hydrogen bonding and electrostatic interactions with proteins and nucleic acids, potentially modulating their functions.
- Furan Ring : The furan moiety may participate in π-π stacking interactions, which are critical for stabilizing interactions with biomolecules.
Biological Activities
Preliminary studies have indicated several areas of potential biological activity:
- Antimicrobial Properties : Early investigations suggest that the compound may exhibit antimicrobial effects, making it a candidate for further medicinal chemistry exploration.
- Anti-inflammatory Effects : There are indications that it may also possess anti-inflammatory properties, although detailed studies are still required to confirm these effects.
Case Studies
- Antifolate Activity : Research on similar compounds has shown that modifications at specific positions can enhance their antifolate activity. For instance, 5-methyl-5-deaza analogues demonstrated significantly improved growth inhibition in cancer cell lines compared to traditional antifolates like methotrexate .
- Hydrolysis Reactions : A study explored the hydrolysis of 5-methylfuran derivatives, revealing that the presence of the methyl group could facilitate reactions leading to stable products like 2,5-dioxopentanyl derivatives. This reaction is significant as it suggests pathways through which (5-Methylfuran-2-yl)methylamine hydrochloride might be metabolized in biological systems .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anti-inflammatory | Indications of reduced inflammation | |
| Antifolate | Enhanced growth inhibition in cancer cells |
Future Directions
Given the preliminary findings regarding its biological activities, further research is warranted to explore:
- Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways influenced by (5-Methylfuran-2-yl)methylamine hydrochloride will be crucial for elucidating its therapeutic potential.
- In Vivo Studies : Conducting animal model studies will help assess the efficacy and safety profile of this compound in a biological context.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
